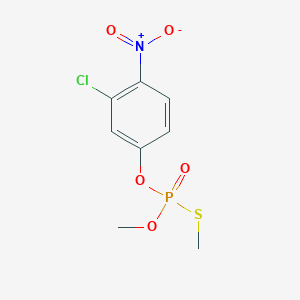
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is an organic thiophosphate compound. It is characterized by the presence of a chloro group at position 3 and a nitro group at position 4 on the phenyl ring. This compound is known for its potent cholinesterase inhibitory properties and is widely used as an insecticide to control a variety of insects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate typically involves the reaction of 3-chloro-4-nitrophenol with O,S-dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
化学反应分析
Types of Reactions
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxon derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.
Biology: Employed in studies involving cholinesterase inhibition and enzyme kinetics.
Medicine: Investigated for its potential use in developing treatments for diseases involving cholinesterase dysfunction.
Industry: Utilized as an insecticide in agricultural practices to control pests
作用机制
The primary mechanism of action of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic receptors, causing paralysis and death in insects .
相似化合物的比较
Similar Compounds
Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Methyl parathion: O,O-dimethyl O-p-nitrophenyl phosphorothioate.
Ethyl parathion: O,O-diethyl O-p-nitrophenyl phosphorothioate
Uniqueness
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its cholinesterase inhibitory activity compared to other similar compounds. This structural feature makes it a more potent insecticide .
属性
CAS 编号 |
90110-57-9 |
|---|---|
分子式 |
C8H9ClNO5PS |
分子量 |
297.65 g/mol |
IUPAC 名称 |
2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene |
InChI |
InChI=1S/C8H9ClNO5PS/c1-14-16(13,17-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 |
InChI 键 |
JLHQXDMEGNVDKP-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















